9-methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9H-purine
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Overview
Description
9-methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with a piperidine ring and an imidazo[1,2-b]pyridazine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the piperidine ring and the imidazo[1,2-b]pyridazine moiety. Key steps in the synthesis may include:
Formation of the Purine Core: This can be achieved through condensation reactions involving appropriate precursors.
Introduction of the Piperidine Ring: This step may involve nucleophilic substitution reactions.
Attachment of the Imidazo[1,2-b]pyridazine Moiety: This can be accomplished through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
9-methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9H-purine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of purine derivatives with biological targets.
Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9H-purine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the imidazo[1,2-b]pyridazine moiety can enhance binding affinity and specificity, leading to pronounced biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 9-methyl-6-{4-[({2-methylimidazo[1,2-a]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9H-purine
- 9-methyl-6-{4-[({2-methylimidazo[1,2-c]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9H-purine
Uniqueness
The uniqueness of 9-methyl-6-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9H-purine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the imidazo[1,2-b]pyridazine moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
Molecular Formula |
C19H22N8O |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
9-methyl-6-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]purine |
InChI |
InChI=1S/C19H22N8O/c1-13-9-27-15(23-13)3-4-16(24-27)28-10-14-5-7-26(8-6-14)19-17-18(20-11-21-19)25(2)12-22-17/h3-4,9,11-12,14H,5-8,10H2,1-2H3 |
InChI Key |
BBTQCQVMZOGAMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=NC5=C4N=CN5C |
Origin of Product |
United States |
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